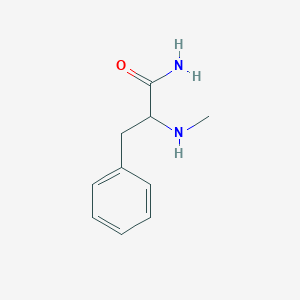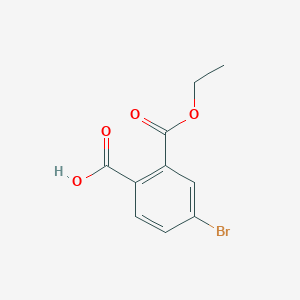
4-Bromo-2-ethoxycarbonylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-ethoxycarbonylbenzoic acid is an organic compound with the molecular formula C10H9BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and an ethoxycarbonyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxycarbonylbenzoic acid typically involves the bromination of 2-ethoxycarbonylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
4-Bromo-2-ethoxycarbonylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxycarbonyl group can be oxidized to form carboxylic acids or other derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-2-ethoxycarbonylbenzoic acid or 4-thio-2-ethoxycarbonylbenzoic acid.
Oxidation Reactions: Products include 2-carboxy-4-bromobenzoic acid.
Reduction Reactions: Products include 2-ethoxycarbonylbenzoic acid.
科学研究应用
4-Bromo-2-ethoxycarbonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
The mechanism of action of 4-Bromo-2-ethoxycarbonylbenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and the ethoxycarbonyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, leading to the modulation of biological pathways.
相似化合物的比较
Similar Compounds
4-Bromo-2-methoxycarbonylbenzoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-Chloro-2-ethoxycarbonylbenzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
4-Bromo-2-acetoxybenzoic acid: Similar structure but with an acetoxy group instead of an ethoxycarbonyl group.
Uniqueness
4-Bromo-2-ethoxycarbonylbenzoic acid is unique due to the presence of both the bromine atom and the ethoxycarbonyl group, which confer distinct reactivity and properties. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the ethoxycarbonyl group provides additional sites for chemical modification and interaction with biological targets.
属性
分子式 |
C10H9BrO4 |
|---|---|
分子量 |
273.08 g/mol |
IUPAC 名称 |
4-bromo-2-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H9BrO4/c1-2-15-10(14)8-5-6(11)3-4-7(8)9(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI 键 |
KDHOTQIGSCDREO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


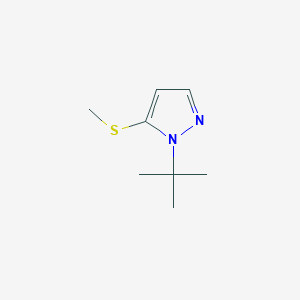

![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
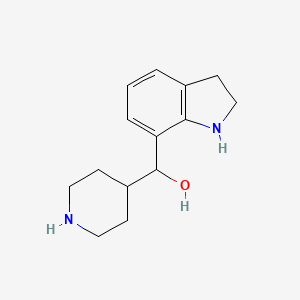
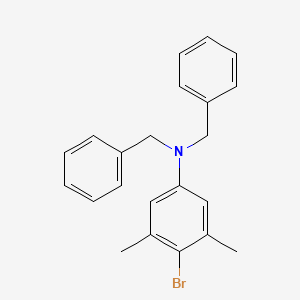
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)


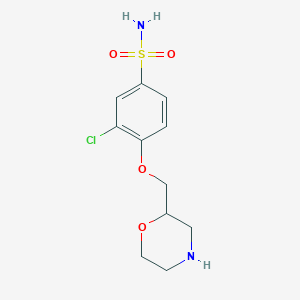
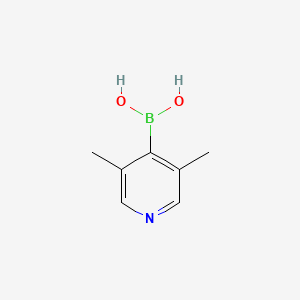

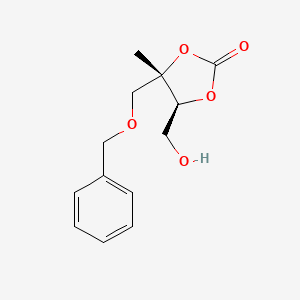
![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)
